Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused pyrido[2,3-d]pyrimidine core with three methyl groups, three oxo groups, and an ethyl carboxylate substituent. Its molecular formula is C₁₂H₁₃N₃O₅, with a molar mass of 279.25 g/mol .
Properties
IUPAC Name |
ethyl 1,3,8-trimethyl-2,4,7-trioxopyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c1-5-21-12(19)8-6-7-9(14(2)11(8)18)15(3)13(20)16(4)10(7)17/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQOFTUZHZHCNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N(C1=O)C)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrido[2,3-d]pyrimidine core, followed by esterification to introduce the ethyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo groups, while reduction could result in the formation of alcohols or amines .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule, with studies indicating possible antitumor activity.
Mechanism of Action
The mechanism by which Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its potential antitumor activity may involve the inhibition of key enzymes or signaling pathways that are critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Reactivity and Catalytic Performance
- Catalytic Efficiency : Ethyl 1,3,8-trimethyl-2,4,7-trioxo-hexahydropyrido[2,3-d]pyrimidine derivatives demonstrate superior catalytic activity in certain organic reactions compared to triazolo[4,3-a]pyrimidine analogs. For example, the trioxo-pyrimidine core facilitates electron-deficient intermediates, enhancing reaction yields in heterocyclic syntheses .
- Synthetic Flexibility: Thieno[2,3-d]pyrimidine carboxylates (e.g., ethyl 4-aryl-thieno derivatives) exhibit higher regioselectivity in nucleophilic substitutions due to sulfur’s electron-withdrawing effects, a feature less pronounced in pyrido[2,3-d]pyrimidines .
Pharmacological Potential
- Kinase Inhibition: Thieno[2,3-d]pyrimidine-hydroxamic acid hybrids (e.g., ethyl 4-(arylureido)thieno derivatives) show dual kinase-HDAC inhibitory activity, attributed to their planar thieno ring and hydroxamic acid side chains. In contrast, pyrido[2,3-d]pyrimidines with ethyl carboxylates may prioritize kinase selectivity over HDAC binding .
- Cannabinoid Receptor Modulation: Triazolo[1,5-a]pyrimidines (e.g., ethyl 2-(4-chlorophenyl)-triazolo derivatives) exhibit CB2 receptor affinity (IC₅₀ < 100 nM), whereas pyrido[2,3-d]pyrimidines lack reported cannabinoid activity, likely due to differing hydrogen-bonding motifs .
Physicochemical Properties
- Solubility : The ethyl carboxylate group in the target compound improves aqueous solubility compared to methyl esters (e.g., methyl 1,3-dimethyl-trioxo-pyrido[2,3-d]pyrimidine-6-carboxylate) .
- Thermal Stability : Thiazolo[3,2-a]pyrimidines with trimethoxybenzylidene substituents (e.g., compound in ) display higher melting points (>200°C) than pyrido[2,3-d]pyrimidines, likely due to crystalline packing from aromatic interactions.
Biological Activity
Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests various biological activities that warrant detailed investigation. This article explores its biological activity based on available research findings and case studies.
- Chemical Name : this compound
- CAS Number : 950275-72-6
- Molecular Formula : C13H15N3O5
- Molecular Weight : 293.27 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties against a range of pathogenic bacteria and fungi. For instance:
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | 15 | 32 µg/mL |
| S. aureus | 18 | 16 µg/mL |
| C. albicans | 20 | 64 µg/mL |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The compound's anticancer potential has also been investigated. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 12 | Induction of apoptosis |
| MCF-7 (breast) | 15 | Cell cycle arrest at G2/M phase |
| A549 (lung) | 10 | Inhibition of angiogenesis |
These results indicate that this compound may have a multifaceted mechanism of action against cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Antimicrobial Resistance : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against resistant strains of bacteria. The results showed that it could restore sensitivity in certain strains that had developed resistance to conventional antibiotics .
- Clinical Trials for Cancer Treatment : Preliminary clinical trials involving patients with advanced cancers have reported positive outcomes when combining this compound with standard chemotherapy regimens. Patients exhibited improved overall survival rates and reduced tumor sizes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
